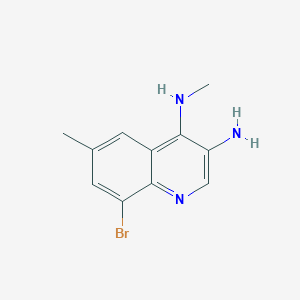![molecular formula C9H15IO B13222971 7-(Iodomethyl)-2-methyl-6-oxaspiro[3.4]octane](/img/structure/B13222971.png)
7-(Iodomethyl)-2-methyl-6-oxaspiro[3.4]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Iodomethyl)-2-methyl-6-oxaspiro[34]octane is a spirocyclic compound characterized by a unique structure that includes an iodomethyl group and a spiro-oxaspiro moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Iodomethyl)-2-methyl-6-oxaspiro[3.4]octane typically involves the reaction of a suitable precursor with iodine in the presence of a base. The reaction conditions often include solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
7-(Iodomethyl)-2-methyl-6-oxaspiro[3.4]octane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the spirocyclic structure.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could introduce a ketone or carboxylic acid group.
Scientific Research Applications
7-(Iodomethyl)-2-methyl-6-oxaspiro[3.4]octane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex spirocyclic compounds.
Medicinal Chemistry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(Iodomethyl)-2-methyl-6-oxaspiro[3.4]octane is not well-documented. its reactivity is primarily due to the presence of the iodomethyl group, which can participate in various chemical reactions. The spirocyclic structure also contributes to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 7-(Iodomethyl)-6-oxaspiro[3.4]octane
- 2,2-Difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane
Uniqueness
7-(Iodomethyl)-2-methyl-6-oxaspiro[3.4]octane is unique due to the presence of the 2-methyl group, which can influence its reactivity and the types of reactions it undergoes. This makes it distinct from other similar compounds that lack this methyl group.
Properties
Molecular Formula |
C9H15IO |
|---|---|
Molecular Weight |
266.12 g/mol |
IUPAC Name |
7-(iodomethyl)-2-methyl-6-oxaspiro[3.4]octane |
InChI |
InChI=1S/C9H15IO/c1-7-2-9(3-7)4-8(5-10)11-6-9/h7-8H,2-6H2,1H3 |
InChI Key |
NYTUEMMYODHPQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(C1)CC(OC2)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[2-(2-fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13222891.png)
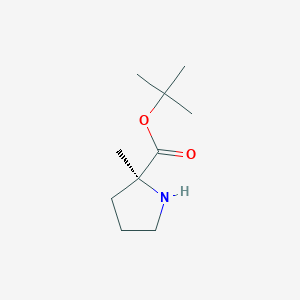
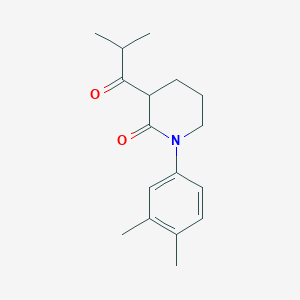
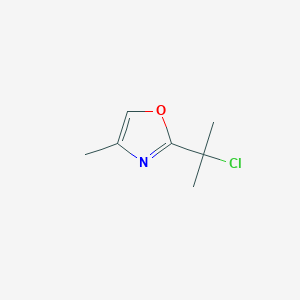
![1-[(Benzyloxy)carbonyl]-5-[ethyl(propyl)amino]piperidine-3-carboxylic acid](/img/structure/B13222906.png)


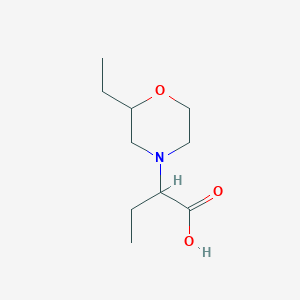
![8,8-Dimethyl-2-(2-methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13222963.png)

![8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecane](/img/structure/B13222976.png)
amine](/img/structure/B13222983.png)
